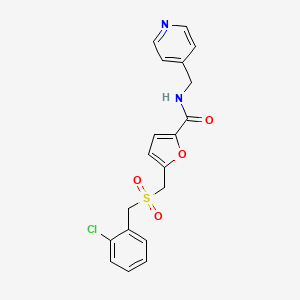

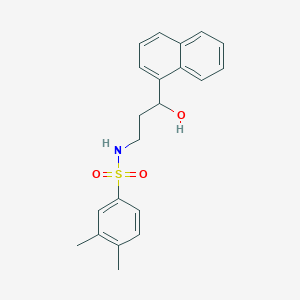

![molecular formula C11H10N2O2 B2802734 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 176307-98-5](/img/structure/B2802734.png)

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 176307-98-5. It has a molecular weight of 202.21 . It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications

Synthesis and Tautomerism Studies : Research has shown that derivatives of pyrazolo[1,5-a]pyridine can be synthesized and undergo various chemical reactions. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine undergoes nitrosation, nitration, and bromination at specific positions. Such compounds have shown the presence of predominant tautomeric species in solutions, which is significant in understanding their chemical behavior (Ochi et al., 1976).

Antitrypanosomal Activity : Some derivatives of pyrazolo[1,5-a]pyrimidine, which are structurally related to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, exhibit antitrypanosomal activity. This makes them of pharmaceutical interest, particularly in the development of treatments against certain parasitic diseases (Abdelriheem et al., 2017).

Inhibition of A1 Adenosine Receptors : A study on 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which are closely related to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, found that some compounds exhibit high affinity and selectivity toward the A1 receptor subtype. This finding is crucial for developing potential therapies targeting specific adenosine receptors (Manetti et al., 2005).

Supramolecular Synthons in Crystal Engineering : The X-ray crystal structures of some pyrazinecarboxylic acids, similar in structure to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, have been studied to understand the occurrence of specific supramolecular synthons. These findings are valuable for future crystal engineering strategies, especially in designing molecular assemblies (Vishweshwar et al., 2002).

Cyclocondensation Reactions for Compound Synthesis : Research has also focused on the cyclocondensation reactions of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids to form pyrazolo[3,4-b]pyridine-6-carboxylic acids. These studies provide insights into the mechanistic aspects of synthesizing related compounds (Chebanov et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPDUEBJANEYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CC=CC3=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

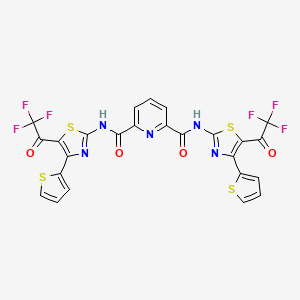

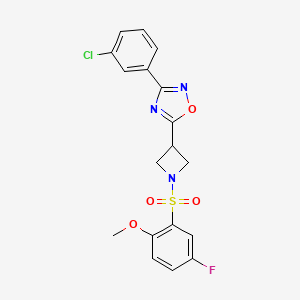

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)

![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)

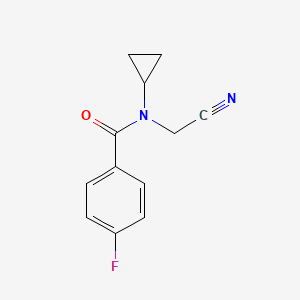

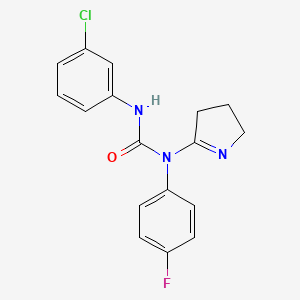

![3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2802661.png)

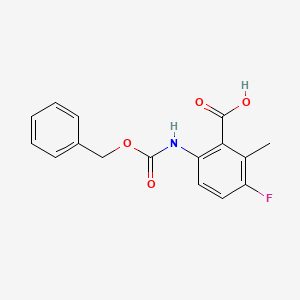

![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)

![N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2802665.png)

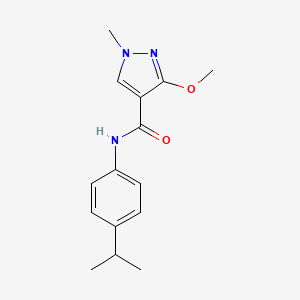

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)